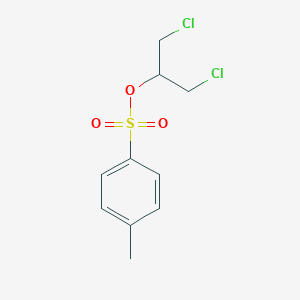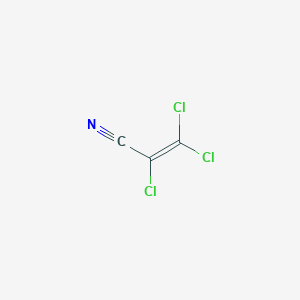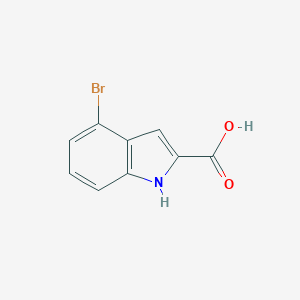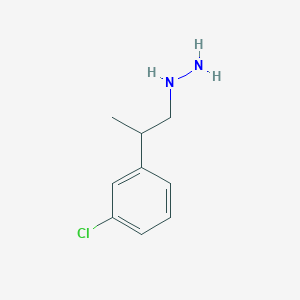![molecular formula C17H23N2O2P B097844 Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester CAS No. 18593-23-2](/img/structure/B97844.png)
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester, also known as DMMP, is an organophosphorus compound that has been extensively studied due to its potential applications in various fields such as chemical warfare agents, catalysis, and sensors. DMMP is a colorless liquid that has a molecular formula of C12H18N2O2P and a molecular weight of 268.26 g/mol.
Mecanismo De Acción
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase and butyrylcholinesterase. This leads to the accumulation of acetylcholine and butyrylcholine in the synaptic cleft, which results in overstimulation of the cholinergic system. This overstimulation leads to various symptoms such as muscle twitching, convulsions, respiratory distress, and ultimately death.
Efectos Bioquímicos Y Fisiológicos
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has various biochemical and physiological effects on the body. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which leads to the accumulation of acetylcholine and butyrylcholine in the synaptic cleft. This overstimulation leads to various symptoms such as muscle twitching, convulsions, respiratory distress, and ultimately death. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester also affects the cardiovascular system by causing bradycardia, hypotension, and arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has various advantages and limitations for lab experiments. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is a simulant of nerve agents such as sarin, soman, and VX, and it is used to evaluate the effectiveness of protective equipment and decontamination procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a catalyst in various reactions such as the synthesis of cyclohexanone, the synthesis of pyrroles, and the synthesis of benzimidazoles. However, Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is highly toxic and requires special handling and disposal procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also a controlled substance and requires a license for use and storage.
Direcciones Futuras
There are various future directions for the study of Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester. One future direction is the development of more effective protective equipment and decontamination procedures for nerve agents. Another future direction is the development of more efficient and selective catalysts for various reactions. Another future direction is the development of more sensitive and selective sensors for the detection of nerve agents, pesticides, and other toxic chemicals.
Métodos De Síntesis
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester can be synthesized through various methods such as the reaction of p-nitrobenzaldehyde and dimethylamine followed by reduction, the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus oxychloride, and the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus trichloride followed by methylation. The most commonly used method for the synthesis of Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus oxychloride.
Aplicaciones Científicas De Investigación
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has been extensively studied due to its potential applications in various fields such as chemical warfare agents, catalysis, and sensors. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is a simulant of nerve agents such as sarin, soman, and VX, and it is used to evaluate the effectiveness of protective equipment and decontamination procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a catalyst in various reactions such as the synthesis of cyclohexanone, the synthesis of pyrroles, and the synthesis of benzimidazoles. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a sensor for the detection of nerve agents, pesticides, and other toxic chemicals.
Propiedades
Número CAS |
18593-23-2 |
|---|---|
Nombre del producto |
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester |
Fórmula molecular |
C17H23N2O2P |
Peso molecular |
318.35 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-methoxyphosphoryl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H23N2O2P/c1-18(2)14-6-10-16(11-7-14)22(20,21-5)17-12-8-15(9-13-17)19(3)4/h6-13H,1-5H3 |
Clave InChI |
UVUUNMCCVIEFAZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)OC |
Sinónimos |
Bis[p-(dimethylamino)phenyl]phosphinic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



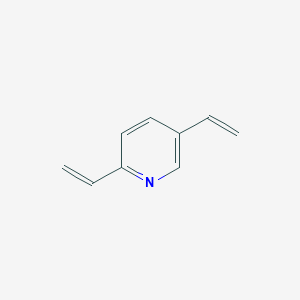
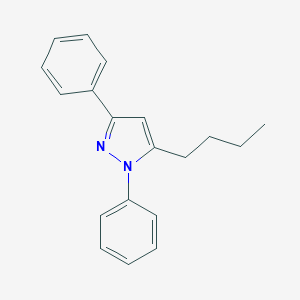
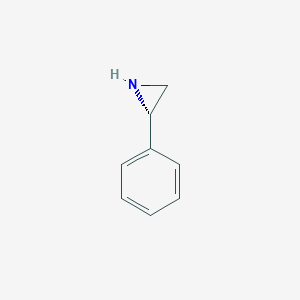
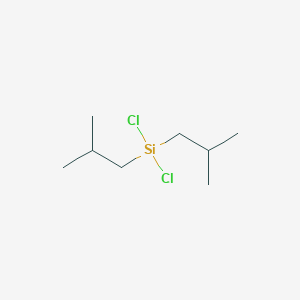
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
